Ethyl 4-(methylamino)benzoate

Catalog No.
S795360
CAS No.
10541-82-9
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(methylamino)benzoate

CAS Number

10541-82-9

Product Name

Ethyl 4-(methylamino)benzoate

IUPAC Name

ethyl 4-(methylamino)benzoate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3

InChI Key

VHTKEUCWOHEYLB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC

Synonyms

4-Ethoxycarbonyl-N-methylaniline; Ethyl 4-(Methylamino)benzoate; Ethyl p-(Methylamino)benzoate; NSC 265435;

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC

The exact mass of the compound Ethyl 4-(methylamino)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-(methylamino)benzoate (CAS 10541-82-9) is a highly specific N-methylated ester derivative of p-aminobenzoic acid, characterized by its reactive secondary amine group. In industrial procurement, it is primarily sourced for two distinct, high-value applications: as a precise synthetic building block for N-substituted active pharmaceutical ingredients (APIs), and as a mandatory analytical reference standard (often designated as Benzocaine Impurity 9) for pharmaceutical quality control. With an intermediate lipophilicity (XLogP3 = 2.8) and a molecular weight of 179.22 g/mol, it bridges the chemical space between its primary amine analog (benzocaine) and its tertiary amine counterpart (ethyl 4-(dimethylamino)benzoate, EDMAB) [1]. Buyers prioritize this exact compound over generic analogs to bypass the complex purification steps associated with amine over-alkylation in synthesis, and to ensure strict regulatory compliance during the impurity profiling of commercial anesthetics .

Attempting to substitute ethyl 4-(methylamino)benzoate with the more common primary amine benzocaine or the tertiary amine EDMAB leads to fundamental process failures in both synthesis and analysis. In synthetic workflows, utilizing benzocaine for N-alkylation inevitably results in uncontrollable over-alkylation, yielding complex mixtures of secondary and tertiary amines that require costly, solvent-heavy chromatographic separation . Conversely, tertiary amines like EDMAB lack an active N-H bond, rendering them completely inert for further N-acylation or targeted coupling reactions [1]. In pharmaceutical quality control, generic analogs cannot substitute for this compound because regulatory frameworks require the exact retention time and mass spectral signature of the N-methylated derivative to accurately quantify or rule out this specific impurity during benzocaine batch release.

Elimination of Over-Alkylation in API Synthesis

When synthesizing complex N-methyl-N-alkyl or N-acyl target molecules, starting with the pre-methylated secondary amine ethyl 4-(methylamino)benzoate prevents the polyalkylation issues inherent to primary amines. Reactions utilizing benzocaine typically yield a statistical mixture of mono- and di-alkylated products, capping target mono-alkylation yields at approximately 50-60%. In contrast, ethyl 4-(methylamino)benzoate provides a single reactive N-H site, allowing for stoichiometric 1:1 functionalization that drives crude yields above 90% while eliminating the need for complex downstream separation.

Evidence DimensionTarget N-functionalization yield and selectivity
Target Compound Data>90% crude yield (single reactive N-H site)
Comparator Or BaselineBenzocaine (primary amine) yielding 50-60% (mixed mono/di-alkylation)
Quantified Difference~30-40% absolute increase in target yield with elimination of di-alkylation byproducts
ConditionsStandard N-alkylation/acylation synthetic workflows

Procurement of the pre-methylated secondary amine drastically reduces purification costs and improves overall atom economy in multi-step pharmaceutical synthesis.

Chromatographic Specificity for Pharmaceutical QC

In pharmacopeial compliance testing, ethyl 4-(methylamino)benzoate serves as a mandatory reference standard. Its specific retention behavior on reverse-phase HPLC is driven by its XLogP3 of 2.8, placing it distinctly apart from benzocaine (XLogP3 ~1.86). Generic substitutes cannot replicate this exact chromatographic retention time or its unique mass-to-charge ratio (exact mass 179.09 Da), which are strictly required to validate the absence of N-methylated byproducts in commercial benzocaine batches[1].

Evidence DimensionChromatographic retention and molecular mass
Target Compound DataXLogP3 = 2.8, Exact Mass = 179.09 Da
Comparator Or BaselineBenzocaine (XLogP3 = 1.86, Mass = 165.08 Da)
Quantified Difference14 Da mass shift and ~0.94 logP unit difference ensuring baseline HPLC resolution
ConditionsReverse-phase HPLC impurity profiling

Regulatory compliance for benzocaine batch release requires the exact structural match to quantify or rule out this specific manufacturing impurity.

Differentiated Hydrogen-Bonding in Co-Initiator Formulations

While ethyl 4-(dimethylamino)benzoate (EDMAB) is the standard tertiary amine synergist in photopolymerization, ethyl 4-(methylamino)benzoate offers a unique secondary amine profile with exactly one active hydrogen bond donor. This allows it to interact differently with polymer matrices and photoexcited states compared to EDMAB, which has zero hydrogen bond donors. This single N-H bond enables specific hydrogen-bonding networks in specialized coatings, altering the curing kinetics and final mechanical properties of the polymer film in ways that fully substituted tertiary amines cannot achieve [1].

Evidence DimensionHydrogen bond donor capacity
Target Compound Data1 H-bond donor
Comparator Or BaselineEthyl 4-(dimethylamino)benzoate (EDMAB) (0 H-bond donors)
Quantified Difference1 vs 0 active N-H sites for matrix interaction
ConditionsPolymer matrix formulation and photochemical curing

Formulators can leverage this specific hydrogen-bonding capability to tune the adhesion and mechanical properties of specialized UV-cured coatings.

Pharmaceutical Quality Control and Batch Release

Procured as a certified reference standard (Benzocaine Impurity 9) for HPLC and GC-MS impurity profiling. It is strictly required to validate the purity of commercial benzocaine batches, utilizing its distinct 179.09 Da mass and 2.8 XLogP3 to ensure baseline resolution from the primary API .

Advanced N-Methylated API Synthesis

Utilized as a pre-methylated building block for the synthesis of complex N-methylated pharmaceuticals. By providing a single reactive N-H site, it avoids the low yields (50-60%) and severe purification bottlenecks associated with attempting to methylate primary amines like benzocaine.

Specialty Photopolymer Formulations

Applied as a secondary amine photoinitiator synergist in UV-cured coatings where specific hydrogen-bonding interactions with the polymer matrix are required. Its single H-bond donor offers differentiated curing profiles and adhesion properties compared to standard tertiary amine synergists like EDMAB [1].

XLogP3

2.8

Other CAS

10541-82-9

Wikipedia

Ethyl 4-(methylamino)benzoate

Dates

Last modified: 08-15-2023

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